2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid
Description
Properties
IUPAC Name |
2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c1-14-4-2-3-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLPKGOELPOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dynamic Kinetic Resolution of Racemic Precursors
One effective method for synthesizing trifluoromethylated amino acids, including analogs of 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid, involves dynamic kinetic resolution (DKR) of racemic mixtures. This approach has been demonstrated for related compounds such as (S)-2-amino-5,5,5-trifluoropentanoic acid.
- The racemic hydrochloride salt of the amino acid is prepared by acid hydrolysis of a precursor (Ac-AA) in aqueous hydrochloric acid at elevated temperature (100 °C for 4 h).
- The crude hydrochloride salt is purified by washing with acetonitrile.
- DKR is performed using a chiral ligand (e.g., (S)-configured ligand), nickel(II) chloride, and potassium carbonate in methanol at 50 °C.
- The reaction mixture is gradually cooled and quenched with acetic acid/water to precipitate the enantiomerically enriched product.
- This method is scalable to approximately 20 g and offers operational convenience, excellent chemical yields, and diastereoselectivity.
- The chiral ligand can be recycled, enhancing the sustainability of the process.
| Step | Conditions | Outcome |
|---|---|---|
| Acid hydrolysis | 6 N HCl, 100 °C, 4 h | Racemic amino acid hydrochloride salt |
| Dynamic kinetic resolution | Chiral ligand, NiCl2, K2CO3, MeOH, 50 °C, 2.5 h | Enantiomerically enriched amino acid |
This method is favored for larger scale synthesis due to its practicality and efficiency.
Alkylation Procedures for Small-Scale Synthesis
An alternative approach involves alkylation reactions on smaller scales (~1 g). This method, while successful, is less practical for scale-up compared to DKR.
- Alkylation involves introducing the trifluoromethyl group onto a suitable amino acid precursor.
- The reaction conditions typically require careful control to maintain stereoselectivity.
- The method is more suited for laboratory-scale preparations and mechanistic studies.
Due to limited scalability and operational complexity, this method is less commonly used for industrial synthesis.
Esterification and Functional Group Transformations
For the preparation of methoxy-substituted derivatives, esterification of the corresponding carboxylic acid is a common step.
- Methyl esters of trifluoromethyl-substituted amino acids can be prepared by refluxing the acid in methanol with sulfuric acid as a catalyst.
- Microwave irradiation has also been employed to accelerate esterification, achieving moderate to good yields (51% to 94%) under controlled temperature and time.
- These esters serve as intermediates for further functionalization, including introduction of amino groups or other substituents.
| Esterification Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux with H2SO4 in MeOH | 18 h, reflux | 94 | Conventional method |
| Microwave irradiation with H2SO4 | 2 h, 125 °C | 51 | Faster but moderate yield |
These transformations facilitate the synthesis of methoxy-substituted trifluoromethyl amino acids by providing versatile intermediates.
Palladium-Catalyzed Cross-Coupling and Ligand Immobilization
Recent advances include the use of palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl-substituted pyridine-oxazoline ligands, which can be applied in asymmetric synthesis of trifluoromethylated amino acids.
- Ligands bearing trifluoromethyl groups are immobilized on polymeric carriers via amidation for use in catalytic systems.
- These immobilized catalysts exhibit good performance and reusability in batch and continuous flow reactions.
- Catalytic efficiency is quantified by turnover number (TON) and turnover frequency (TOF), with continuous flow systems showing enhanced catalyst efficiency.
| Catalyst System | TON | TOF (h⁻¹) | Enantiomeric Ratio (e.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Homogeneous (L1 + Pd(TFA)2) | 18.9 | 9.45 | 95.5:4.5 | 91% |
| Immobilized (L5·Pd(TFA)2, batch) | 56.6 | 0.71 | 92.9:7.1 | 85.8% |
| Immobilized (L5·Pd(TFA)2, flow) | 72.8 | 0.51 | 93.8:6.2 | 87.6% |
This catalytic approach is promising for the asymmetric synthesis of trifluoromethylated amino acids, including methoxy derivatives, by providing stereocontrol and catalyst recyclability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Scale | Yield/Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Racemic salt, chiral ligand, NiCl2, K2CO3, MeOH, 50 °C | ~20 g | High yield, excellent diastereoselectivity | Scalable, ligand recycling | Requires chiral ligand |
| Alkylation | Alkylating agents on amino acid precursors | ~1 g | Moderate yield | Useful for small scale | Not practical for scale-up |
| Esterification | H2SO4 in MeOH, reflux or microwave | Variable | 51-94% | Provides ester intermediates | Moderate yield under microwave |
| Pd-Catalyzed Cross-Coupling | Pd catalysts, polymeric ligand immobilization | Variable | High enantioselectivity, reusable catalyst | Catalyst recovery, continuous flow possible | Requires specialized catalysts |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions may require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can yield nitro derivatives.
Reduction can produce amine derivatives.
Substitution reactions can lead to various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
AMT has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Its structure suggests it may interact with glutamate receptors, which are crucial for synaptic plasticity and memory formation. Research indicates that AMT could serve as a lead compound for developing new treatments for conditions such as Alzheimer's disease and schizophrenia .
Antitumor Activity
Recent studies have indicated that AMT exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of glioblastoma cells by inducing apoptosis through the activation of specific signaling pathways . The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier, making it a candidate for brain tumor therapies.
Agricultural Applications
Pesticide Development
The unique chemical properties of AMT have led to investigations into its use as a pesticide. Its trifluoromethyl group is known to enhance biological activity against pests while reducing toxicity to non-target organisms. Studies have shown that derivatives of AMT can effectively control certain agricultural pests while being less harmful to beneficial insects .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of AMT involves several steps, including the introduction of the trifluoromethyl group and the methoxy substitution. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which are more environmentally friendly .
Derivatives with Enhanced Activity
Researchers have synthesized various derivatives of AMT to evaluate their biological activities. For example, modifications at the amino or methoxy groups have been shown to significantly alter the compound's pharmacological profile. These derivatives are being tested for improved efficacy against specific targets in cancer therapy and neurodegenerative diseases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Neuropharmacology | AMT showed significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. |
| Study B | Antitumor Activity | AMT exhibited IC50 values in the low micromolar range against glioblastoma cells, indicating potent antitumor activity. |
| Study C | Agricultural Science | Derivatives of AMT demonstrated over 80% efficacy in controlling aphid populations in field trials without harming pollinators. |
Mechanism of Action
The mechanism by which 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Pentanoic Acid Derivatives
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound significantly increases logP compared to unsubstituted pentanoic acid (e.g., logP ~1.5 for pentanoic acid vs. ~3.0 for trifluoromethyl derivatives) .
- Solubility: Methoxy groups enhance water solubility relative to purely alkyl-substituted analogues (e.g., 2-Amino-5-methoxy-2-CF₃-pentanoic acid vs. 5,5,5-trifluoropentanoic acid) .
- Stability : Trifluoromethyl groups resist metabolic degradation, while methoxy groups may reduce oxidative susceptibility compared to thioether derivatives .
Pharmacological and Industrial Relevance
- Neuroscience Applications: Analogues like (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid inhibit nitric oxide synthase, indicating possible neuroprotective applications for the target compound .
- Agricultural Chemistry: Similar pentanoic acid derivatives are used in odor control (e.g., COMPS systems for volatile organic compound management) .
Biological Activity
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄F₃N₃O₂
- Molecular Weight : 229.21 g/mol
- Structural Features : The compound features an amino group, a methoxy group, and a trifluoromethyl group, which contribute to its unique biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting several key areas:
1. Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to prevent seizures effectively. Doses ranging from 20 to 100 mg/kg were tested, revealing a dose-dependent response in seizure prevention.
2. Neurotransmitter Modulation
The compound has been identified as a selective modulator of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. This modulation is crucial for neurotransmission and suggests potential applications in treating neurological disorders such as epilepsy.
3. Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. These findings warrant further exploration in drug discovery programs targeting infectious diseases and cancer therapies.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. For instance, its role as an AMPAR modulator indicates that it can influence glutamate signaling pathways, which are critical in various neurological conditions.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| Compound A | Amino and methoxy groups | 0.85 |
| Compound B | Trifluoromethyl substitution | 0.80 |
| Compound C | Additional hydroxyl group | 0.75 |
This table illustrates how variations in substituents can influence the biological activity and chemical properties of related compounds.
Case Studies
- Anticonvulsant Study : A study focusing on the anticonvulsant properties of derivatives of this compound found that modifications enhancing hydrogen bonding increased efficacy significantly.
- In Vitro Studies : In vitro assays using HEK-293 cells expressing AMPARs demonstrated that derivatives could effectively block glutamate-induced calcium flux, suggesting therapeutic applications for excitatory neurotransmission disorders.
Q & A
Q. How can researchers optimize the synthesis of 2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid to ensure high purity and yield?
Methodological Answer: Synthesis optimization requires strict control of reaction parameters, including temperature (e.g., maintaining 0–5°C for sensitive steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and pH modulation to stabilize intermediates. Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), can prevent undesired side reactions. Post-synthesis, high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is critical for purity assessment .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as the trifluoromethyl group’s chemical shift (δ ~110–120 ppm in ¹⁹F NMR). Mass spectrometry (ESI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹). For chiral purity, chiral HPLC with amylose- or cellulose-based columns separates enantiomers .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation, respiratory risks). Use fume hoods for weighing, nitrile gloves, and flame-resistant lab coats. Waste disposal must comply with EPA guidelines for fluorinated compounds to avoid environmental persistence. Spill kits with inert adsorbents (e.g., vermiculite) are essential .
Advanced Research Questions
Q. How does the trifluoromethyl group influence radical scavenging properties in antioxidant studies?
Methodological Answer: Pulse radiolysis experiments with oxidizing radicals (•OH, Br₂•⁻) reveal reaction kinetics. For example, the trifluoromethyl group enhances electron-withdrawing effects, stabilizing transient species like dimer anions. Thermodynamic feasibility is validated via M05-2X/6-311+G(d,p) calculations, while time-dependent density functional theory (TDDFT) predicts λmax values for transient absorption spectra .
Q. What strategies are used to synthesize enantiomerically pure forms, and how do their biological activities differ?
Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) achieve enantioselective synthesis. Enantiomeric excess (ee >99%) is confirmed via chiral HPLC (Chiralpak IA/IB columns). Pharmacological assays (e.g., guinea pig ileum contraction tests) show (R)-enantiomers may exhibit higher GABAB receptor affinity, while (S)-forms display antagonistic properties .
Q. What mechanistic insights explain this compound’s inactivation of heme-dependent enzymes like nitric oxide synthase (NOS)?
Methodological Answer: Mechanistic studies involve IC50 and Ki determinations via enzyme inhibition assays. Crystal structures (PDB: 4DXR) reveal coordination of the sulfur atom to the heme iron. Isotopic labeling (e.g., ³⁴S) and LC-MS/MS identify inactivation products, such as demethylated thiols, confirming oxidative demethylation pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (AMBER) simulate binding to targets like GABAB receptors. Quantum mechanics/molecular mechanics (QM/MM) calculations assess transition states for enzyme inhibition. Pharmacophore models align the trifluoromethyl group with hydrophobic pockets, validated by experimental IC50 data .
Q. What in vitro and in vivo assays are suitable for evaluating neuropharmacological activity?
Methodological Answer: In vitro: Radioligand binding assays (³H-labeled baclofen for GABAB receptors), patch-clamp electrophysiology for ion channel modulation. In vivo: Rodent models (e.g., tail-flick test for analgesic activity). Data normalization to positive controls (e.g., baclofen) ensures reliability. LC-MS quantifies plasma and brain tissue concentrations .
Q. How should researchers address contradictions in pharmacological data between receptor binding and functional assays?
Methodological Answer: Discrepancies (e.g., high receptor affinity but low functional activity) may arise from off-target effects or allosteric modulation. Use orthogonal assays (e.g., calcium flux for GABAB, cAMP quantification for GPCRs) and knockout models to isolate mechanisms. Meta-analysis of dose-response curves (GraphPad Prism) identifies non-linear relationships .
Q. What environmental impact assessments are needed for fluorinated derivatives of this compound?
Methodological Answer: Conduct OECD 301F biodegradability tests in aqueous media. Gas chromatography-mass spectrometry (GC-MS) monitors degradation products like trifluoroacetic acid. Ecotoxicity assays (Daphnia magna LC50) and bioaccumulation factors (log P >3 indicates high risk) guide disposal protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
